molecular formula C16H12Cl2N2O3S2 B2821264 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868677-52-5

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2821264
CAS RN: 868677-52-5
M. Wt: 415.3
InChI Key: QFVFHNZFQMBZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2-yl, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a benzo[d]thiazol-2-yl group, a phenylsulfonyl group, and a propanamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the conditions and reagents used. For instance, thiazole derivatives have been known to undergo reactions with primary amines, carbon disulfide, and alpha-halogenoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a molecular weight of around 219.09 and a molecular formula of C7H4Cl2N2S .

Scientific Research Applications

Chemical and Biological Investigations

The compound N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide belongs to a class of sulfonamides, which have been extensively researched for their diverse pharmacological properties. The primary sulfonamide moiety is prevalent in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. The research and patent literature from 2008 to 2012 highlights the exploration of sulfonamides for various therapeutic purposes, particularly focusing on their application as CAIs and COX2 inhibitors. Novel drugs such as apricoxib and pazopanib, which incorporate this group, have shown significant antitumor activity. Patents related to sulfonamides as antiglaucoma agents or targeting tumor-associated carbonic anhydrase isoforms CA IX/XII are notable. This emphasizes the ongoing need for novel sulfonamides with selectivity towards specific conditions, including antiglaucoma drugs targeting CA II and antitumor agents targeting CA IX/XII (Carta, Scozzafava, & Supuran, 2012).

Diuretic and Antihypertensive Applications

Sulfonamide diuretics, particularly those inhibiting carbonic anhydrase (CA), have been reviewed for their clinical utility and pharmacological innovation. These diuretics, by inhibiting CA isoforms, provide therapeutic benefits beyond simple diuresis, including effects on obesity, cancer, epilepsy, and hypertension. The integration of diuretic sulfonamide CA inhibitors with other agents has been shown to offer enhanced therapeutic activity, particularly in cardiovascular diseases and obesity management. This underscores the polypharmacological potential of these compounds and their role in drug repositioning strategies, highlighting their blood pressure lowering effects and organ-protective activity through mechanisms involving renal CAs (Carta & Supuran, 2013).

Future Directions

The future research directions could involve further synthesis and characterization of this compound, as well as investigation of its potential biological activities. Given the interest in thiazole derivatives in medicinal chemistry, this compound could potentially be of interest in drug discovery and development .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-11-6-7-12-15(14(11)18)20-16(24-12)19-13(21)8-9-25(22,23)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVFHNZFQMBZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.